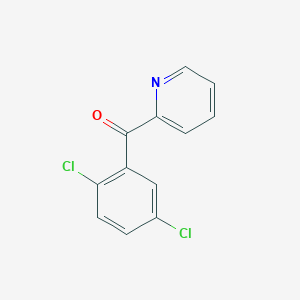

2-(2,5-Dichlorobenzoyl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DCBP involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions occur in N,N′-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives . The new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

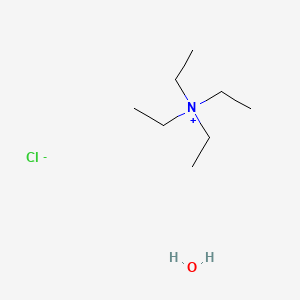

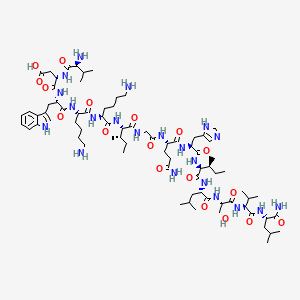

The molecular formula of DCBP is C12H7Cl2NO . Its molecular weight is 252.1 . The structure of DCBP is established by X-ray crystallography .Applications De Recherche Scientifique

1. Versatile Ligand in Coordination Chemistry

2,6-di(pyrazol-1-yl)pyridine and related ligands, which are chemically similar to 2-(2,5-Dichlorobenzoyl)pyridine, have been used for over 15 years in coordination chemistry. These compounds, including their derivatives, have shown significant promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

2. Role in Heterocyclic and Industrial Chemistry

2,5-disubstituted pyridines, a category that includes this compound, are key building blocks in heterocyclic chemistry and have widespread use in industrial applications. They serve as precursors to pharmacological compounds and have been utilized in the synthesis of natural products like epibatidine and nicotinic derivatives (Cabanal-Duvillard & Berrien, 1999).

3. Application in Photocatalytic Degradation

Pyridine derivatives are extensively used in the production of pesticides and medicinal drugs. Studies on the photolytic/photocatalytic degradation of these compounds, including 2-chloropyridine (a derivative of this compound), have shown their potential for removing hazardous substances from wastewater, thereby mitigating ecological and health risks (Stapleton et al., 2010).

4. Use in Synthesis of Conjugated Polymers

Protonation of pyridine rings, such as those in this compound, can significantly affect the structural and spectroscopic properties of certain polymers. This process has been explored for tuning the absorption and emission profiles of polymers, which is essential in the development of photodiodes and solar cells (Monkman et al., 2002).

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of 2-(2,5-Dichlorobenzoyl)pyridine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . This inhibition results in reduced pyrimidine levels, affecting DNA and RNA synthesis. Additionally, the compound can activate nuclear receptors, leading to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing memory and cognitive function in mice . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyrimidine metabolism and other biochemical processes. For example, it affects the activity of dihydroorotate dehydrogenase (DHODH), leading to changes in pyrimidine levels . Additionally, the compound influences the flux of metabolites in pathways related to DNA and RNA synthesis, further highlighting its impact on cellular metabolism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been found to localize in the mitochondria, where it influences mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals guide the compound to its specific sites of action, further modulating its biochemical properties.

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYNXRADGDHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586268 | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-33-1 | |

| Record name | (2,5-Dichlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)

![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)